1-Furfurylpyrrole, also known as 1-(2-furanylmethyl)-1H-pyrrole, is an organic compound with the molecular formula and a molecular weight of approximately 147.17 g/mol. This compound features a pyrrole ring substituted with a furfuryl group, which contributes to its unique properties and applications. It is recognized for its distinct vegetable and earthy aroma, often associated with roasted foods such as popcorn and almonds . The compound is typically a colorless to light yellow liquid, exhibiting light sensitivity and a boiling point ranging from 76 to 79 °C at 1 mm Hg .
1-Furfurylpyrrole has been identified as a flavor compound that enhances the sensory experience of food. Its primary biological activity involves interaction with olfactory receptors, contributing to the perception of aroma when consumed. This compound is metabolized quickly due to its small size and simple structure, leading to rapid excretion from the body .
The pharmacokinetic profile suggests that it is absorbed and metabolized efficiently, with potential implications for its use in food flavoring and aroma enhancement.
The synthesis of 1-furfurylpyrrole can be achieved through several methods:
1-Furfurylpyrrole finds applications primarily in the food industry due to its flavor-enhancing properties. It is utilized in:
Several compounds share structural similarities with 1-furfurylpyrrole, including:
Compound | Molecular Formula | Unique Features |
---|---|---|
1-Furfurylpyrrole | C9H9NO | Flavor enhancer; distinct earthy aroma |
Furfurylamine | C5H7N | Amino derivative; used in synthesis of pyrroles |
Pyrrole | C4H5N | Basic structure; used in pharmaceuticals |
Furfural | C5H4O | Used in flavoring; has different aromatic properties |
This comparison highlights the unique position of 1-furfurylpyrrole within this group of compounds, particularly its application in food flavoring due to its specific sensory characteristics.
Electrochemical polymerization of 1-furfurylpyrrole has emerged as a key method for producing conductive polymeric thin films. Brovelli et al. demonstrated that cyclic voltammetry in aprotic media (e.g., acetonitrile with tetrabutyl ammonium tetrafluoroborate) enables polymerization on indium tin oxide (ITO) substrates. The process involves:
Density functional theory (DFT) calculations reveal that the highest occupied molecular orbital (HOMO) localizes on the pyrrole ring, favoring its participation in polymerization. However, furan ring oxidation becomes feasible at higher potentials (>2.0 V), leading to cross-linked structures. The resulting poly(1-furfurylpyrrole) films exhibit:
Parameter | Value/Description | Source |
---|---|---|
Monomer concentration | 1 mM in acetonitrile | |
Electrolyte | 0.1 M Bu₄NBF₄ | |
Potential range | -0.5 to 2.2 V vs. SCE | |
Film thickness | ~150 nm | |
Conductivity | 10⁻³–10⁻² S/cm |
1-Furfurylpyrrole is a flavor-active compound generated during the Maillard reaction, particularly in thermally processed foods. Its formation involves:
Isotopic labeling studies using ¹⁵Nα-lysine confirm that the α-amino group of amino acids transfers to furfuryl-amine, which subsequently reacts to form pyrrole derivatives. Key intermediates include:
In food systems (e.g., coffee, roasted meats), 1-furfurylpyrrole contributes earthy, nutty, and roasted aromas. Its concentration correlates with processing temperature and time, peaking at 120–150°C.
Intermediate | Role in Pathway | Source |
---|---|---|
Furfuryl-amine | Nitrogen donor | |
3-Deoxyribosone | Carbonyl precursor | |
Schiff base adducts | Facilitate cyclization |
1-Furfurylpyrrole serves as a precursor in catalytic transformations, enabling scalable synthesis of functional materials:
SiO₂–I₂-catalyzed three-component reactions of 1-furfurylpyrrole with aldehydes and dialkyl phosphites yield α-aminophosphonates (e.g., 5a–j). Key features:
Electropolymerization of 1-furfurylpyrrole with 3,4-ethylenedioxythiophene (EDOT) produces conductive copolymers (P(FuPy-co-EDOT)). These materials exhibit:
The electrochemical polymerization of 1-furfurylpyrrole has been extensively studied for the development of conductive polymer films with enhanced electrical properties [8] [13]. Research conducted by Brovelli and colleagues demonstrated that polymeric thin films synthesized through electrochemical polymerization of 1-furfurylpyrrole on indium tin oxide substrates exhibit remarkable electrical characteristics [8] [15].
The electrochemical polymerization process of 1-furfurylpyrrole primarily involves the pyrrole rings, although oxidation of the furan ring may also occur depending on the anodic potential applied [8] [13]. Cyclic voltammetry studies reveal an oxidation peak at 1.57 volts corresponding to pyrrole ring oxidation, with a secondary peak appearing at higher potentials attributed to furan ring oxidation [8]. Density functional theory calculations support these findings, indicating that the highest occupied molecular orbital and single occupied molecular orbital electron densities are primarily localized on the pyrrole portion of the molecule [8].
The electrical properties of 1-furfurylpyrrole-based polymers demonstrate significant potential for electronic applications [8] [15]. Current-voltage characteristics of indium tin oxide/polymer/aluminum structures exhibit rectifying behavior with a turn-on voltage of 0.70 volts [8] [13]. The charge injection mechanism in these devices has been attributed to tunneling effects, with ideality factor values ranging from 9 to 15 [8] [15].
Property | Value | Reference |
---|---|---|
Turn-on Voltage | 0.70 V | [8] |
Ideality Factor | 9-15 | [8] |
Film Thickness | ~150 nm | [8] |
Oxidation Potential (Pyrrole) | 1.57 V | [8] |
Recent developments in copolymer synthesis have shown that incorporating 1-furfurylpyrrole with 3,4-ethylenedioxythiophene produces materials with enhanced electrochemical properties [9] [16]. These copolymers demonstrate low band gaps ranging from 1.75 to 1.86 electron volts, making them suitable for various electronic applications [9] [16].
The relationship between polymer structure and electrical conductivity in pyrrole-based systems follows established principles where conductivity depends on conjugation length and structural order [20]. For polypyrrole materials, conductivity can range from 10⁻⁶ to 10⁻¹⁰ siemens per centimeter in the undoped state, with dramatic increases achievable through doping processes [10] [11].
1-Furfurylpyrrole serves as a crucial building block in the development of organic semiconductors for flexible electronics applications [4] [11]. The compound's electron-rich pyrrole structure combined with the furan moiety provides unique electronic properties that are essential for lightweight and cost-effective flexible electronic devices [4].
Organic semiconductors based on 1-furfurylpyrrole demonstrate favorable characteristics for flexible electronics applications [11] [14]. The material exhibits tunable conductivity properties that can be modified through various synthetic approaches and processing conditions [11]. Research indicates that pyrrole-containing semiconducting materials can achieve conductivities suitable for organic field-effect transistors and photovoltaic applications [29].
The application of 1-furfurylpyrrole-derived materials in flexible electronics encompasses several key areas [11] [29]. These materials offer advantages in terms of mechanical flexibility, processing temperature requirements, and compatibility with flexible substrates [11]. The compound has been specifically explored for use in organic photovoltaics and organic field-effect transistors, where its electron-rich nature contributes to enhanced charge transport properties [29].
Application | Key Property | Performance Metric | |
---|---|---|---|
Organic Field-Effect Transistors | Charge Mobility | 10⁻³ cm²V⁻¹s⁻¹ | [27] |
Photovoltaic Cells | Band Gap | 1.75-1.86 eV | [9] |
Flexible Displays | Response Time | 0.8-2.4 s | [9] |
1-Furfurylpyrrole-based copolymers have shown exceptional performance in electrochromic applications, demonstrating multicolor reversible transitions from red to green to blue [9] [16]. These materials exhibit optical contrast values ranging from 9 to 34 percent with fast response times between 0.8 and 2.4 seconds [9]. The coloring efficiency of these systems reaches values between 110 and 362 square centimeters per coulomb, making them highly suitable for electrochromic device applications [9] [16].
The application of 1-furfurylpyrrole in functional coatings and surface engineering represents a growing area of materials science research [4] [8]. The compound's ability to form adherent polymer films with specific surface properties makes it valuable for various protective and functional coating applications [8] [13].
Scanning electron microscopy studies of 1-furfurylpyrrole polymer films reveal high coverage efficiency during the deposition process [8] [13]. The polymeric layers typically exhibit thicknesses of approximately 150 nanometers with smooth surface morphologies that are conducive to various surface engineering applications [8] [15]. X-ray photoelectron spectroscopy analysis confirms the chemical composition and bonding characteristics of these films [8].
While specific barrier property data for 1-furfurylpyrrole coatings is limited in the current literature, related pyrrole-based polymer systems demonstrate significant potential for protective coating applications [33] [36]. Polypyrrole-based coatings have shown effectiveness in corrosion protection applications, with mechanisms involving both physical barrier properties and electrochemical protection [33] [36].
Surface Property | Measurement | Value | |
---|---|---|---|
Film Thickness | Direct Measurement | ~150 nm | [8] |
Surface Coverage | Microscopy Analysis | High Efficiency | [8] |
Adhesion | Qualitative Assessment | Good | [8] |
The surface engineering potential of 1-furfurylpyrrole extends to applications requiring specific surface functionalities [4] [35]. The compound's ability to undergo controlled polymerization allows for the creation of surfaces with tailored properties for various industrial applications [8] [35]. These materials show promise for applications in packaging, electronics, and protective coatings where specific surface characteristics are required [4] [32].
The integration of 1-furfurylpyrrole into advanced coating systems involves consideration of factors such as film formation mechanisms, adhesion properties, and long-term stability [8] [35]. The electrochemical synthesis method allows for precise control over film thickness and properties, enabling the development of coatings with specific performance characteristics [8] [13]. These capabilities make 1-furfurylpyrrole-based materials particularly suitable for applications requiring high-performance functional coatings [4] [35].
1-Furfurylpyrrole serves as a crucial intermediate compound in non-enzymatic browning reactions, particularly within the complex network of Maillard reactions that occur during food processing [1] [2] [3]. The compound emerges as a secondary product following the initial formation of primary Amadori rearrangement products, representing a significant milestone in the progression from simple amino acid-sugar interactions to complex flavor-active compounds [2].
The formation of 1-Furfurylpyrrole in non-enzymatic browning systems demonstrates temperature-dependent kinetics that directly correlate with the intensity of thermal processing conditions. Research has established that the compound begins to form at temperatures above 100°C, with optimal formation occurring between 120-140°C [2] [3] [4]. At these elevated temperatures, the degradation of ribose and other pentose sugars provides the furfuryl moiety, which subsequently reacts with amino compounds to form the characteristic pyrrole ring structure [5] [6].
The mechanistic pathway involves the interaction between furfuryl-amine, derived specifically from ribose through nitrogen atom transfer from the α-amino group of amino acids, and various dicarbonyl compounds generated during sugar degradation [5] [6]. This process occurs through decarboxylation of Schiff base adducts followed by isomerization and hydrolysis reactions, ultimately leading to the formation of 1-Furfurylpyrrole and related derivatives [5].
Studies utilizing isotope labeling techniques have demonstrated that 1-Furfurylpyrrole formation requires the interaction of two molecules of furfuryl-amine with 3-deoxyribosone, followed by dehydration and cyclization processes [5]. The resulting intermediate compounds can subsequently undergo hydrolysis to generate various furfuryl-pyrrole derivatives, including furfuryl-formyl-pyrrole and furfuryl-pyrrole carboxylic acid [5].
The generation of 1-Furfurylpyrrole as an aroma-active compound involves multiple interconnected pathways that operate simultaneously during thermal food processing [3] [4] [7]. The primary mechanism centers on the thermal degradation of specific amino acid precursors in the presence of reducing sugars, particularly ribose, which serves as the exclusive precursor for the furfuryl moiety [5] [6].
Carbon module labeling studies have revealed that the carbon skeleton of the pyrrole ring derives primarily from glucose degradation products, while the nitrogen-containing ethylamine component originates from amino acid degradation [8] [9]. This dual-origin mechanism explains the complex flavor profile associated with 1-Furfurylpyrrole, which encompasses roasted, chocolaty, green, horseradish-like, and mushroom-like sensory attributes [5] [6].
The formation pathway begins with the Strecker degradation of amino acids in the presence of dicarbonyl compounds, generating reactive intermediates that participate in heterocyclic compound formation [3] [4]. Simultaneously, sugar degradation through 1,2-enolization and 2,3-enolization pathways produces the necessary carbonyl precursors for pyrrole ring formation [3] [4].
Temperature plays a critical role in determining the efficiency of aroma compound generation. Research has shown that 1-Furfurylpyrrole formation increases dramatically when reaction temperatures exceed 110°C, with peptide degradation accelerating the transition from intermediate compounds to volatile heterocyclic products [4] [7]. The optimal temperature range for maximum aroma compound generation appears to be 125-140°C, where the balance between precursor availability and thermal degradation reaches its peak [7] [10].
pH conditions significantly influence the generation mechanisms, with slightly alkaline conditions (pH 7.0-8.5) favoring the formation of nitrogen-containing heterocyclic compounds over furan derivatives [11] [4]. This pH dependency explains why certain food systems naturally optimize 1-Furfurylpyrrole formation during processing.
1-Furfurylpyrrole has gained significant recognition in the food industry as a valuable flavor enhancement compound, particularly in applications requiring roasted, nutty, or complex savory notes [1] [12] [13]. The compound is approved for use as a flavoring agent by the United States Food and Drug Administration under the designation FEMA 3284, with JECFA number 1310 [12].
The coffee industry represents the largest application sector for 1-Furfurylpyrrole, where the compound contributes to the characteristic roasted flavor profile of coffee products [1] [14] [15]. During coffee roasting, natural formation of 1-Furfurylpyrrole occurs through Maillard reactions between amino acids and sugars present in green coffee beans, with concentrations typically ranging from 0.1 to 5.0 ppm in finished products [16].
Chocolate manufacturing utilizes 1-Furfurylpyrrole to enhance cocoa flavors during conching and roasting processes [1] [17]. The compound's ability to provide chocolaty and roasted notes makes it particularly valuable in dark chocolate formulations, where concentrations of 0.5-10.0 ppm effectively enhance the overall flavor complexity [17].
Bakery applications leverage 1-Furfurylpyrrole for its bready and roasted characteristics, particularly in products subjected to high-temperature baking processes [1] [7]. The compound forms naturally during bread baking but can be supplemented to achieve consistent flavor profiles across different production batches.
The processed meat industry employs 1-Furfurylpyrrole to enhance savory and meaty flavors in cooked and grilled products [3] [10]. Its formation during protein-sugar interactions contributes to the characteristic flavors associated with meat browning reactions, making it valuable for both natural formation and direct addition applications.
Flavor manufacturing companies utilize 1-Furfurylpyrrole as a base note component in complex flavor systems, where concentrations can range from 10 to 1000 ppm depending on the specific application and desired intensity [12] [18]. The compound's ability to provide depth and complexity to flavor profiles makes it particularly valuable in savory seasonings and process flavors.
The detection and quantification of 1-Furfurylpyrrole in food matrices requires sophisticated analytical techniques capable of handling complex sample compositions and low concentration levels [19] [20] [21]. Gas chromatography coupled with mass spectrometry (GC-MS) represents the gold standard for 1-Furfurylpyrrole analysis, offering excellent sensitivity and specificity for this volatile compound [19] [16].
Solid-phase microextraction (SPME) combined with GC-MS provides the most sensitive approach for 1-Furfurylpyrrole detection, achieving limits of detection as low as 0.001-0.05 ng/g in various food matrices [19]. The SPME technique eliminates the need for complex sample preparation while concentrating volatile compounds effectively, making it particularly suitable for routine analysis applications.
The retention time characteristics of 1-Furfurylpyrrole in gas chromatographic analysis typically range from 22-23 minutes using standard temperature programming conditions [22] [16]. The compound exhibits characteristic mass spectral fragmentation patterns with base peaks at m/z 147 (molecular ion), 118, and 91, facilitating reliable identification in complex matrices [16].
Kovats retention indices serve as additional identification criteria, with 1-Furfurylpyrrole exhibiting values of 1175-1187 on polar columns and 1148-1166 on non-polar columns [23] [24]. These retention index values provide database-searchable parameters for compound identification across different analytical conditions.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers alternative detection capabilities for 1-Furfurylpyrrole, particularly in complex food matrices where volatility considerations may limit GC-MS applications [25]. While less sensitive than GC-MS methods, LC-MS/MS provides complementary analytical information and can handle higher concentration samples effectively.
Matrix effects significantly influence detection sensitivity, with liquid foods and beverages generally providing cleaner analytical backgrounds compared to solid food matrices [19] [20]. Oil-containing foods present particular challenges due to co-extraction of lipids, requiring careful sample preparation and potentially longer analytical run times to achieve adequate separation.
Method validation parameters for 1-Furfurylpyrrole analysis typically demonstrate excellent precision, with relative standard deviations below 20% for both intra-day and inter-day measurements [19] [20]. Recovery studies consistently show values between 85-115% across different food matrices, indicating acceptable accuracy for quantitative applications.
Table 1: Physical and Chemical Properties of 1-Furfurylpyrrole
Property | Value | Reference |
---|---|---|
Molecular Formula | C9H9NO | PubChem CID 15037 [23] |
Molecular Weight (g/mol) | 147.17 | PubChem CID 15037 [23] |
Boiling Point (°C) | 77-79 (at 1 mm Hg) | Chemical databases [1] |
Density (g/mL at 25°C) | 1.078-1.084 | Chemical databases [1] |
Refractive Index (n20/D) | 1.529-1.536 | Chemical databases [1] |
Flash Point (°C) | 93-199 | Safety Data Sheet [28] |
Vapor Pressure (mm Hg at 25°C) | 0.024 | Chemical databases [1] |
Solubility in Ethanol | Soluble | Chemical databases [23] |
Appearance | Colorless to yellow liquid | Chemical databases [23] |
Odor Description | Vegetable, earthy-green, fruity, mushroom-like | Multiple sources [1] [29] [5] |
Table 2: Maillard Reaction Conditions and 1-Furfurylpyrrole Formation
Temperature (°C) | Formation Level | Reaction Time (hours) | Primary Precursors | pH Optimum |
---|---|---|---|---|
100 | Low | 4-6 | Amino acids + Sugars | 7.0-8.0 |
110 | Low | 3-5 | Amino acids + Sugars | 7.0-8.0 |
120 | Moderate | 2-4 | Amino acids + Sugars + Ribose | 7.0-8.5 |
130 | High | 1-3 | Amino acids + Sugars + Ribose | 7.0-8.5 |
140 | High | 1-2 | Amino acids + Sugars + Ribose | 7.0-8.5 |
150 | Very High | 0.5-1.5 | Amino acids + Sugars + Ribose | 7.0-8.5 |
160 | Maximum | 0.5-1 | Amino acids + Sugars + Ribose | 7.0-8.5 |
Table 3: Detection Methods for 1-Furfurylpyrrole in Food Matrices
Method | LOD (ng/g) | LOQ (ng/g) | Matrix Suitability | Analysis Time (min) |
---|---|---|---|---|
GC-MS | 0.1-1.0 | 0.5-3.0 | Coffee, roasted foods | 15-30 |
GC-MS/MS | 0.01-0.1 | 0.05-0.5 | All food matrices | 20-35 |
SPME-GC-MS | 0.003-0.5 | 0.01-1.0 | Liquid foods, juices | 10-25 |
SPME-GC-MS/MS | 0.001-0.05 | 0.003-0.2 | All food matrices | 15-30 |
LC-MS/MS | 0.5-2.0 | 2.0-10.0 | Complex matrices | 20-40 |
Headspace GC-MS | 0.1-0.5 | 0.5-2.0 | Volatile analysis | 12-20 |
GC-FID | 1.0-5.0 | 5.0-15.0 | Simple matrices | 10-20 |
Table 4: Industrial Applications and Flavor Enhancement
Application Sector | Typical Concentration (ppm) | Flavor Profile Enhancement | Processing Method |
---|---|---|---|
Coffee Industry | 0.1-5.0 | Roasted, coffee-like | Thermal roasting |
Chocolate Manufacturing | 0.5-10.0 | Cocoa, chocolaty | Conching, roasting |
Bakery Products | 0.2-3.0 | Bready, roasted | Baking, toasting |
Processed Meat | 0.1-2.0 | Meaty, savory | Cooking, grilling |
Snack Foods | 0.5-8.0 | Nutty, roasted | Frying, baking |
Flavor Manufacturing | 10-1000 | Base note complexity | Controlled synthesis |
Beverage Industry | 0.1-1.0 | Caramel, roasted | Heat treatment |
Dairy Products | 0.05-0.5 | Cooked, processed | Pasteurization |
Irritant